molecular formula C9H11NO3 B1595968 p-Nitrophenyl propyl ether CAS No. 7244-77-1

p-Nitrophenyl propyl ether

Cat. No.: B1595968
CAS No.: 7244-77-1
M. Wt: 181.19 g/mol
InChI Key: AWOXUNCNGSHHSP-UHFFFAOYSA-N
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Description

It is a yellow crystalline solid commonly used in the synthesis of other organic compounds . This compound is notable for its nitro group attached to a benzene ring, which significantly influences its chemical behavior and applications.

Biochemical Analysis

Biochemical Properties

1-Nitro-4-propoxybenzene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various compounds. The interaction between 1-Nitro-4-propoxybenzene and these enzymes involves the binding of the compound to the active site of the enzyme, leading to the formation of enzyme-substrate complexes. This interaction can result in either the inhibition or activation of the enzyme, depending on the specific enzyme and the context of the reaction .

Cellular Effects

1-Nitro-4-propoxybenzene has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules. For instance, it can alter the phosphorylation status of proteins involved in signal transduction, thereby impacting gene expression and cellular metabolism. Studies have demonstrated that 1-Nitro-4-propoxybenzene can induce changes in the expression levels of genes associated with oxidative stress and inflammation . Additionally, it has been found to affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of action of 1-Nitro-4-propoxybenzene involves its binding interactions with biomolecules. It has been shown to bind to specific proteins and enzymes, leading to changes in their conformation and activity. For example, 1-Nitro-4-propoxybenzene can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, by binding to its active site . This inhibition results in the accumulation of acetylcholine, which can affect neurotransmission and other cellular processes. Additionally, 1-Nitro-4-propoxybenzene can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Nitro-4-propoxybenzene have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Nitro-4-propoxybenzene is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term exposure to 1-Nitro-4-propoxybenzene has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of 1-Nitro-4-propoxybenzene vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have shown that high doses of 1-Nitro-4-propoxybenzene can cause oxidative stress and inflammation in animal models.

Metabolic Pathways

1-Nitro-4-propoxybenzene is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes catalyze the oxidation and reduction reactions that convert 1-Nitro-4-propoxybenzene into its metabolites . The metabolic pathways of 1-Nitro-4-propoxybenzene can lead to the formation of reactive intermediates, which can interact with cellular macromolecules and cause cellular damage. Additionally, the compound can affect metabolic flux by altering the activity of key metabolic enzymes.

Transport and Distribution

The transport and distribution of 1-Nitro-4-propoxybenzene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 1-Nitro-4-propoxybenzene can bind to intracellular proteins, which can affect its localization and accumulation. The distribution of 1-Nitro-4-propoxybenzene within tissues is influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

1-Nitro-4-propoxybenzene is localized to specific subcellular compartments, where it exerts its biological effects. The compound has been found to accumulate in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules . The subcellular localization of 1-Nitro-4-propoxybenzene is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. This localization is important for its activity and function within the cell.

Preparation Methods

p-Nitrophenyl propyl ether can be synthesized through various methods. One common synthetic route involves the nitration of 4-propoxybenzene. This process typically requires a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the para position of the benzene ring .

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

p-Nitrophenyl propyl ether undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction typically yields 4-propoxy-1-aminobenzene, while nucleophilic substitution can produce 4-propoxyphenol .

Comparison with Similar Compounds

p-Nitrophenyl propyl ether can be compared with other nitrobenzene derivatives, such as:

The uniqueness of this compound lies in the balance between the electron-withdrawing nitro group and the electron-donating propoxy group, which influences its reactivity and applications in various fields .

Properties

IUPAC Name

1-nitro-4-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOXUNCNGSHHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90993255
Record name 1-Nitro-4-propoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7244-77-1
Record name 1-Nitro-4-propoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7244-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nitro-4-propoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007244771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitro-4-propoxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-nitro-4-propoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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